molecular formula C14H17N5O3S2 B2726322 N-(2-methoxyethyl)-2-[[5-(phenylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide CAS No. 898462-75-4

N-(2-methoxyethyl)-2-[[5-(phenylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide

Cat. No. B2726322
CAS RN: 898462-75-4
M. Wt: 367.44
InChI Key: AYABUVOGOBUOFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxyethyl)-2-[[5-(phenylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide is a useful research compound. Its molecular formula is C14H17N5O3S2 and its molecular weight is 367.44. The purity is usually 95%.
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Scientific Research Applications

Glutaminase Inhibition and Cancer Therapy

N-(2-methoxyethyl)-2-[[5-(phenylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide is explored in the context of cancer therapy, particularly as a glutaminase inhibitor. Studies have shown that certain analogs of this compound, such as bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES), exhibit potent inhibitory effects on kidney-type glutaminase (GLS). GLS plays a crucial role in cancer cell metabolism and proliferation, making its inhibition a promising therapeutic strategy. One such analog demonstrated similar potency to BPTES and improved solubility, also exhibiting significant anticancer activity in vitro and in animal models (Shukla et al., 2012).

Anticancer Activity

Compounds related to N-(2-methoxyethyl)-2-[[5-(phenylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide have been synthesized and evaluated for their anticancer properties. These include derivatives that have shown potential in tumor inhibition and toxicity assessment in various cellular models. For example, certain derivatives were evaluated for their antitumor activity against different cancer cell lines, with some showing promising cytotoxic effects (Mohammadi-Farani et al., 2014).

Antimicrobial Applications

Several studies have focused on the antimicrobial applications of derivatives of this compound. These derivatives have been synthesized and tested for their antibacterial and antifungal activities. For instance, certain thiazolidin-4-one derivatives showed significant in vitro antibacterial activity against common pathogens like Staphylococcus aureus and Escherichia coli (Baviskar et al., 2013).

Antioxidant Properties

Research has also been conducted on the antioxidant properties of related compounds. For instance, novel derivatives were synthesized and evaluated for their antioxidant efficiency, contributing to the understanding of their potential use in preventing oxidative stress-related diseases (Al-Khazragie et al., 2022).

properties

IUPAC Name

N-(2-methoxyethyl)-2-[[5-(phenylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O3S2/c1-22-8-7-15-11(20)9-23-14-19-18-13(24-14)17-12(21)16-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,15,20)(H2,16,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYABUVOGOBUOFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CSC1=NN=C(S1)NC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxyethyl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide

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